molecular formula C10H15N3O3S B1302785 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide CAS No. 206762-46-1

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Cat. No.: B1302785
CAS No.: 206762-46-1
M. Wt: 257.31 g/mol
InChI Key: XNRLYRGZEKWEMJ-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide is a chemical compound that features a trimethoxyphenyl group attached to a thiosemicarbazide moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties

Preparation Methods

The synthesis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide can be compared with other compounds containing the trimethoxyphenyl group, such as:

The uniqueness of this compound lies in its combination of the trimethoxyphenyl group with the thiosemicarbazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(3,4,5-trimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-14-7-4-6(12-10(17)13-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H2,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRLYRGZEKWEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375363
Record name N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206762-46-1
Record name N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206762-46-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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